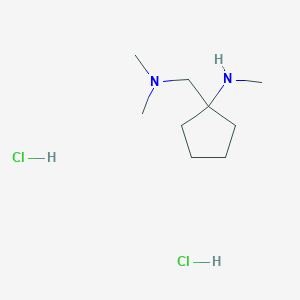

1-((dimethylamino)methyl)-N-methylcyclopentan-1-amine dihydrochloride

Overview

Description

1-((dimethylamino)methyl)-N-methylcyclopentan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C9H22Cl2N2 and its molecular weight is 229.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Amines in Surface Waters

Amines, including derivatives similar to 1-((dimethylamino)methyl)-N-methylcyclopentan-1-amine dihydrochloride, have been extensively studied for their occurrence, sources, and impact on aquatic environments. A review compiled information on concentrations, sources, fate, and toxicity of amines in surface waters. It highlighted the emergence of amine-based CO2 capture technologies as new sources of amines, noting the sparse data on their concentrations in water bodies but recognizing their potential as precursors to nitrosamines and nitramines, which could contaminate drinking water supplies (Poste, Grung, & Wright, 2014).

Nitrosamines in Water Technology

Another critical area of research is the formation and control of nitrosamines, such as N-nitrosodimethylamine (NDMA), in water technology, which may arise from reactions involving amines. The review discussed mechanisms of NDMA formation during chloramination of drinking waters and explored potential precursors. It underscored the need for understanding the pathways of nitrosamine formation to mitigate their presence in drinking and wastewater systems (Nawrocki & Andrzejewski, 2011).

Heterocyclic Aromatic Amines in Food Safety

Research on heterocyclic aromatic amines (HAAs) formed during the cooking of protein-rich foods has implications for understanding the potential health risks associated with dietary intake. Studies have focused on the formation, identification, and mitigation strategies to reduce HAAs in cooked meats, contributing to a broader understanding of food safety and cancer risk assessment (Chen, Jia, Zhu, Mao, & Zhang, 2020).

Analysis of HAAs and Their Metabolites

The accurate analysis of HAAs, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in biological matrices, foodstuffs, and beverages, is vital for assessing exposure risks and understanding their metabolic fate. Advanced analytical techniques have been developed to detect and quantify HAAs and their metabolites, facilitating studies on their biological effects and exposure assessments (Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010).

Properties

IUPAC Name |

1-[(dimethylamino)methyl]-N-methylcyclopentan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-10-9(8-11(2)3)6-4-5-7-9;;/h10H,4-8H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLPMZBBUXAHFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCCC1)CN(C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1487992.png)

![Methyl (2S,4S)-4-[2-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487993.png)

![3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1487997.png)

![Methyl (2S,4S)-4-[3-(diethylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487999.png)

![3-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1488006.png)

![2-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1488007.png)

![3-[2-Bromo-4-(sec-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1488009.png)

![4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1488013.png)